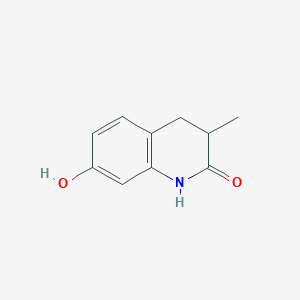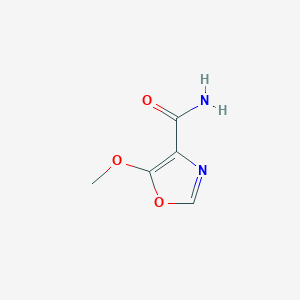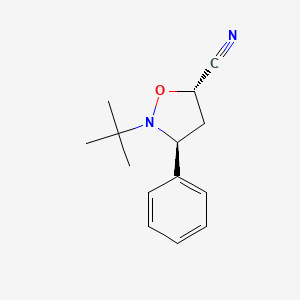
Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile is an organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring. This particular compound is characterized by the presence of a tert-butyl group, a phenyl group, and a carbonitrile group attached to the isoxazolidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable alkene precursor. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be made based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction can produce amines.
Scientific Research Applications
Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Trans-2-(tert-butyl)-3-phenyloxaziridine: Similar in structure but with an oxaziridine ring.
Trans-2-(tert-butyl)-3-phenylisoxazoline: Contains an isoxazoline ring instead of an isoxazolidine ring.
Trans-2-(tert-butyl)-3-phenylisoxazole: Features an isoxazole ring.
Uniqueness
Trans-2-(tert-butyl)-3-phenylisoxazolidine-5-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(3S,5S)-2-tert-butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)16-13(9-12(10-15)17-16)11-7-5-4-6-8-11/h4-8,12-13H,9H2,1-3H3/t12-,13-/m0/s1 |
InChI Key |
UFSNJTFWSSKMPS-STQMWFEESA-N |
Isomeric SMILES |
CC(C)(C)N1[C@@H](C[C@H](O1)C#N)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)N1C(CC(O1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)
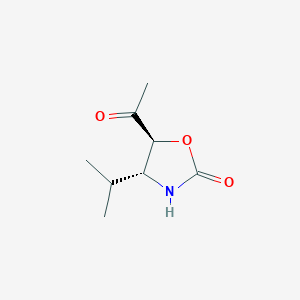
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)
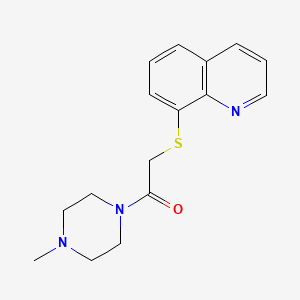


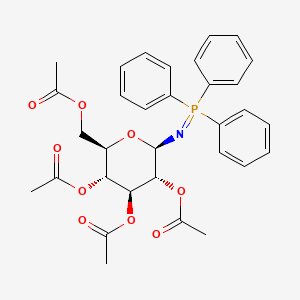

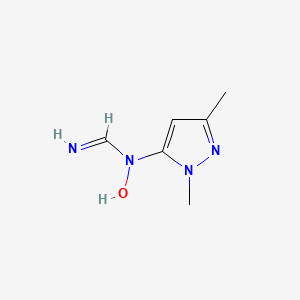
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
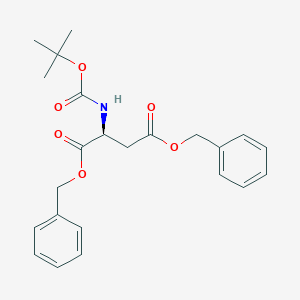
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)
